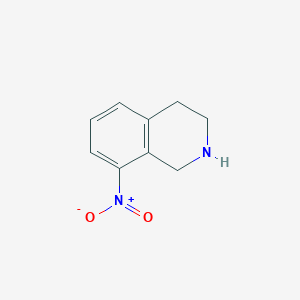

8-Nitro-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

8-Nitro-1,2,3,4-tetrahydroisoquinoline (8-NIT) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has a nitro group at the 8-position.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

8-Nitro-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its structural similarity to tetrahydroisoquinoline (THIQ) analogs, which have been found to possess a wide range of pharmacological activities . These activities include anti-inflammatory, antibacterial, antiviral, antifungal, anti-leishmanial, anticancer, and anti-malarial properties . The nitro group in the 8-position could potentially be leveraged to design novel drugs with improved efficacy and selectivity.

Neurodegenerative Disease Research

The THIQ scaffold, to which 8-Nitro-1,2,3,4-tetrahydroisoquinoline is related, has been reported to exert diverse biological activities against neurodegenerative disorders . Research into this compound could lead to the development of new therapeutic agents for diseases such as Alzheimer’s and Parkinson’s, where modulation of neurochemical pathways is crucial.

Antibacterial Treatments

Compounds based on the THIQ structure have shown significant antibacterial properties. The nitro group in 8-Nitro-1,2,3,4-tetrahydroisoquinoline could be explored for the development of new antibacterial agents, especially in the face of rising antibiotic resistance .

Synthetic Strategies in Chemistry

The THIQ core is a significant scaffold in synthetic chemistry, and the introduction of a nitro group at the 8-position opens up new possibilities for synthetic modifications . This could lead to the development of new synthetic methodologies or the improvement of existing ones, enhancing the efficiency of chemical synthesis.

Biological Activity Studies

The diverse biological activities associated with THIQ analogs make 8-Nitro-1,2,3,4-tetrahydroisoquinoline a valuable compound for biological activity studies . Its potential effects on various biological pathways could be studied to understand the underlying mechanisms of its action, which is vital for drug discovery and development.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity. 8-Nitro-1,2,3,4-tetrahydroisoquinoline provides a unique opportunity to study how the nitro group affects the biological activity of THIQ analogs, which can inform the design of more effective therapeutic agents .

Mécanisme D'action

Target of Action

8-Nitro-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

It is known that thiq-based compounds, including 8-nitro-1,2,3,4-tetrahydroisoquinoline, can interact with their targets to exert biological effects .

Biochemical Pathways

8-Nitro-1,2,3,4-tetrahydroisoquinoline, as a THIQ derivative, may affect various biochemical pathways. THIQ-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is considered to be blood-brain barrier permeant . Its lipophilicity, as indicated by the Log Po/w (iLOGP) value, is 1.55 , suggesting that it may have good bioavailability.

Result of Action

Thiq-based compounds, including 8-nitro-1,2,3,4-tetrahydroisoquinoline, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

The action of 8-Nitro-1,2,3,4-tetrahydroisoquinoline may be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to prevent the formation of dust and aerosols .

Propriétés

IUPAC Name |

8-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYHFBRLCZRXHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444301 | |

| Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Nitro-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

791040-11-4 | |

| Record name | 8-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

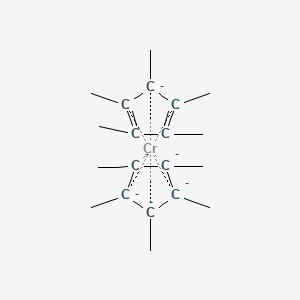

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

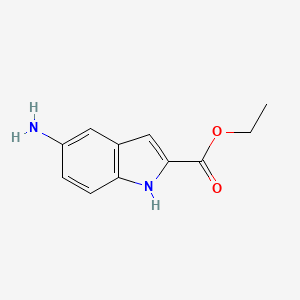

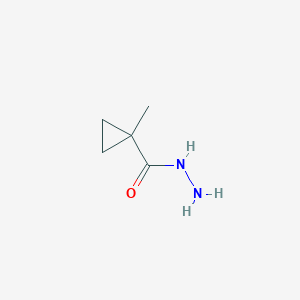

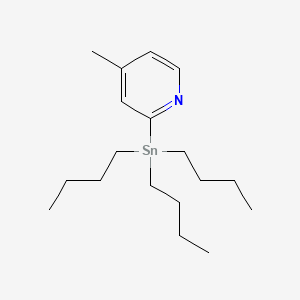

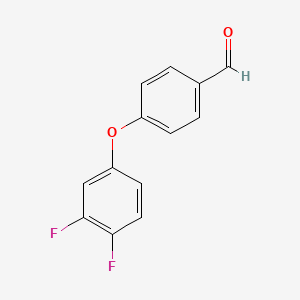

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and structure of 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline, and how was it obtained?

A1: 1-Hydroxy-6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinoline has the molecular formula C11H13N2O5 []. This compound was unexpectedly isolated during the synthesis of 3,4-dihydro-6,7-dimethoxy-8-nitroisoquinoline. The intended synthesis used 3,4-dihydro-6,7-dimethoxyisoquinoline as a starting material and nitronium tetrafluoroborate (NO2BF4) as the source of nitro groups []. The presence of the hydroxyl group at position 1 was confirmed through 1H/13C NMR and X-ray analysis [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1589527.png)

![6-[(3-Methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1589528.png)

![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)